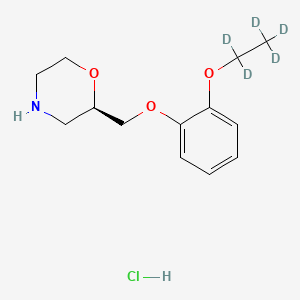
Haloperidol-d4 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haloperidol-d4 N-Oxide is a deuterium-labeled derivative of Haloperidol, a potent dopamine D2 receptor antagonist widely used as an antipsychotic. The incorporation of deuterium into Haloperidol enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol-d4 N-Oxide involves the deuteration of Haloperidol, followed by oxidation. The process typically includes:
Deuteration: Haloperidol is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Oxidation: The deuterated Haloperidol is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of Haloperidol are deuterated and oxidized in batch reactors.
Análisis De Reacciones Químicas
Types of Reactions: Haloperidol-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert this compound back to its parent compound or other derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Deuterated Haloperidol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Haloperidol-d4 N-Oxide is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Biology: Helps in studying the interaction of Haloperidol with biological systems, particularly dopamine receptors.
Medicine: Aids in the development of new antipsychotic drugs by providing insights into the metabolic pathways of Haloperidol.
Industry: Utilized in the production of deuterated drugs with improved pharmacokinetic profiles.
Mecanismo De Acción
Haloperidol-d4 N-Oxide exerts its effects primarily through antagonism of dopamine D2 receptors. This interaction inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and metabolic profile .
Comparación Con Compuestos Similares
Haloperidol: The parent compound, widely used as an antipsychotic.
Haloperidol Decanoate: A long-acting ester of Haloperidol used for sustained release.
Reduced Haloperidol: A metabolite of Haloperidol with similar pharmacological properties
Uniqueness of Haloperidol-d4 N-Oxide:
Enhanced Stability: The incorporation of deuterium enhances the compound’s stability against metabolic degradation.
Improved Pharmacokinetics: Deuterium labeling improves the pharmacokinetic profile, making it a valuable tool in drug development and research.
This compound stands out due to its unique combination of stability, improved pharmacokinetics, and valuable applications in scientific research.
Propiedades
Número CAS |
1246815-56-4 |
|---|---|
Fórmula molecular |
C21H23ClFNO3 |
Peso molecular |
395.892 |
Nombre IUPAC |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
Clave InChI |
LDKZFGVWYVWUSG-KDWZCNHSSA-N |
SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
Sinónimos |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone; 4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)





